molecular formula C24H30N2O3 B4881608 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(4-methoxybenzyl)-2-indanecarboxamide

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(4-methoxybenzyl)-2-indanecarboxamide

Cat. No. B4881608
M. Wt: 394.5 g/mol
InChI Key: CARIRQHQOQPCDH-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(4-methoxybenzyl)-2-indanecarboxamide, commonly known as DMBI, is a synthetic compound that has gained attention in scientific research due to its pharmacological properties. DMBI belongs to the class of indanecarboxamides and has been studied for its potential use in treating various medical conditions.

Mechanism of Action

The mechanism of action of DMBI is not fully understood, but it is believed to involve the modulation of various signaling pathways. DMBI has been shown to inhibit the activation of NF-κB, which regulates the expression of genes involved in inflammation and cancer. DMBI has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and survival. In addition, DMBI has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and plays a role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
DMBI has been shown to have various biochemical and physiological effects. DMBI has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). DMBI has also been shown to inhibit the activation of microglia and astrocytes, which are involved in the development and maintenance of neuropathic pain. In addition, DMBI has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using DMBI in lab experiments include its synthetic availability, its pharmacological properties, and its potential use in treating various medical conditions. The limitations of using DMBI in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

For the study of DMBI include further studies to understand its mechanism of action, its potential use in treating other medical conditions, and the development of analogs with improved pharmacological properties. DMBI has shown potential for use in treating neuropathic pain, inflammation, and cancer, and further studies are needed to explore its potential in these and other areas. In addition, the development of analogs with improved solubility and reduced toxicity could expand the potential applications of DMBI in scientific research.

Scientific Research Applications

DMBI has been studied for its potential use in treating various medical conditions such as neuropathic pain, inflammation, and cancer. In a study conducted by Li et al. (2017), DMBI was found to have analgesic effects in a rat model of neuropathic pain. The study showed that DMBI inhibited the activation of microglia and astrocytes in the spinal cord, which are known to play a role in the development and maintenance of neuropathic pain. In another study by Li et al. (2018), DMBI was found to have anti-inflammatory effects in a mouse model of acute lung injury. The study showed that DMBI reduced the production of pro-inflammatory cytokines and inhibited the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. DMBI has also been studied for its potential use in treating cancer. In a study conducted by Li et al. (2019), DMBI was found to inhibit the growth and metastasis of breast cancer cells in vitro and in vivo. The study showed that DMBI induced apoptosis, inhibited cell proliferation, and reduced the expression of genes involved in cancer cell migration and invasion.

properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[(4-methoxyphenyl)methyl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-17-15-26(16-18(2)29-17)24(12-20-6-4-5-7-21(20)13-24)23(27)25-14-19-8-10-22(28-3)11-9-19/h4-11,17-18H,12-16H2,1-3H3,(H,25,27)/t17-,18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARIRQHQOQPCDH-HDICACEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(4-methoxybenzyl)-2-indanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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